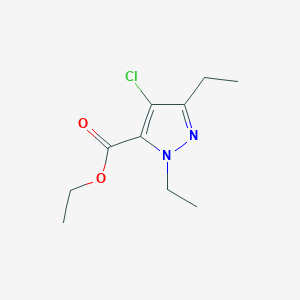![molecular formula C24H14 B135717 Naphtho[2,3-e]pyrene CAS No. 193-09-9](/img/structure/B135717.png)
Naphtho[2,3-e]pyrene
Overview
Description
Naphtho[2,3-e]pyrene is a polycyclic aromatic hydrocarbon with the molecular formula C₂₄H₁₄. It is composed of five fused benzene rings, forming a complex structure that is part of the larger family of polycyclic aromatic hydrocarbons. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields .
Mechanism of Action
Target of Action
Naphtho[2,3-e]pyrene is a polycyclic aromatic hydrocarbon
Mode of Action
It’s known that polycyclic aromatic hydrocarbons can intercalate into dna, disrupting its structure and function . This can lead to mutations and other changes in the cell.
Biochemical Pathways
This compound, like other polycyclic aromatic hydrocarbons, is likely to be involved in various biochemical pathways. One such pathway could be the cytochrome P450 pathway , which is responsible for the metabolism of many xenobiotics.
Result of Action
It’s known that polycyclic aromatic hydrocarbons can cause cellular damage, potentially leading to carcinogenesis . This is likely due to their interaction with DNA and other cellular macromolecules.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its formation of chiral domains has been observed when evaporated onto a hexagonal Au (111) surface in an ultrahigh vacuum environment . .
Biochemical Analysis
Biochemical Properties
It is known that it interacts with various enzymes and proteins in biochemical reactions
Cellular Effects
It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it has a certain degree of stability and degradation over time .
Metabolic Pathways
Naphtho[2,3-e]pyrene is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and it can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and it can affect its localization or accumulation .
Subcellular Localization
It is known that it can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphtho[2,3-e]pyrene can be synthesized through several methods, including the cycloisomerization of [2,2]metacyclophanes and the valence isomerization/dehydrogenation of [2,2]metacyclophane-1,9-dienes . These methods involve complex reaction conditions and often require the use of catalysts such as indium trichloride and silver trifluoromethanesulfonate.
Industrial Production Methods: Industrial production of this compound typically involves the pyrolysis of organic materials, such as coal tar and petroleum. This process yields a mixture of polycyclic aromatic hydrocarbons, from which this compound can be isolated through chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Naphtho[2,3-e]pyrene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, halogens, acidic conditions.
Major Products Formed:
Oxidation: Quinones, oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Naphtho[2,3-e]pyrene has several applications in scientific research:
Chemistry: It is used as a model compound for studying the behavior of polycyclic aromatic hydrocarbons and their interactions with various reagents.
Industry: this compound is used in the production of dyes, pigments, and other organic materials.
Comparison with Similar Compounds
Naphtho[2,3-e]pyrene is similar to other polycyclic aromatic hydrocarbons, such as:
Naphtho[2,3-a]pyrene: This compound has a similar structure but differs in the position of the fused benzene rings, leading to different chemical properties and reactivity.
Benzo[a]pyrene: Another well-known polycyclic aromatic hydrocarbon, benzo[a]pyrene is extensively studied for its carcinogenic properties and environmental impact.
Uniqueness: this compound’s unique structure and stability make it particularly useful for studying the behavior of polycyclic aromatic hydrocarbons and their interactions with biological systems. Its ability to induce specific enzyme expression and its role in carcinogenesis further highlight its significance in scientific research .
Properties
IUPAC Name |
hexacyclo[10.10.2.02,11.04,9.016,24.019,23]tetracosa-1(22),2,4,6,8,10,12,14,16(24),17,19(23),20-dodecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14/c1-2-6-18-14-22-20-10-4-8-16-12-11-15-7-3-9-19(23(15)24(16)20)21(22)13-17(18)5-1/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCZXQXKBVWAFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C4=CC=CC5=C4C6=C(C=CC=C6C3=CC2=C1)C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172895 | |
| Record name | Dibenzo(de,qr)naphthacene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193-09-9 | |
| Record name | Dibenzo[de,qr]naphthacene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=193-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzo(de,qr)naphthacene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000193099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo(de,qr)naphthacene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Naphtho[2,3-e]pyrene formed and what are its potential health concerns?
A1: this compound is among the C24H14 PAH isomers identified as a product of catechol pyrolysis at high temperatures (1000°C) []. Catechol, a model fuel representing structural units found in coal, wood, and biomass, produces various PAHs upon combustion, including this compound. This PAH belongs to the pyrene benzologue class []. The significance of this finding lies in the fact that many PAHs, including some C24H14 isomers, are known mutagens and carcinogens []. While the specific health impacts of this compound aren't detailed in the provided research, its presence as a product of combustion, particularly from materials like coal and biomass, raises concerns due to the established link between PAH exposure and adverse health outcomes.
Q2: What is the significance of studying PAHs like this compound in the context of environmental pollution?
A2: The identification of this compound in catechol pyrolysis experiments highlights the potential for its presence in environments impacted by combustion processes []. This is particularly relevant to emissions from coal and biomass burning, which are known sources of various PAHs. Given the association of some PAHs with mutagenicity and carcinogenicity [], the presence of this compound in combustion byproducts emphasizes the need for monitoring and potentially regulating these emissions to mitigate potential health and environmental risks. Further research into the specific toxicological profile of this compound is crucial for informed risk assessment and management.
Q3: Are there analytical methods to identify and quantify this compound in complex mixtures?
A3: The research highlights the use of High-Pressure Liquid Chromatography (HPLC) coupled with Ultraviolet-Visible (UV) absorbance detection and Mass Spectrometry (MS) for identifying and analyzing C24H14 PAHs, including this compound, in the catechol pyrolysis product mixture []. The study presents the specific UV spectrum used to confirm the identity of this compound [], demonstrating the applicability of this analytical technique for detecting and quantifying this PAH in complex samples. This information is valuable for researchers studying PAH formation mechanisms and environmental scientists monitoring PAH levels in environmental and industrial samples.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benz[a]anthracene-7-acetic Acid](/img/structure/B135641.png)

![[(1R,3R,7R,9S)-8-Hydroxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate](/img/structure/B135645.png)
![methyl 2-benzo[a]anthracen-7-ylacetate](/img/structure/B135647.png)








